molecular formula C19H16BFN2O3S B611091 SX-517 CAS No. 1240494-13-6

SX-517

货号: B611091
CAS 编号: 1240494-13-6
分子量: 382.2 g/mol
InChI 键: VZRIHFZJVIOJBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SX-517 is a dual antagonist of the chemokine receptors CXCR1 and CXCR2, containing boronic acid. It is known for its significant ability to inhibit inflammation by targeting these receptors. The compound has shown promising results in both in vitro and in vivo studies, making it a valuable tool in scientific research .

准备方法

合成路线和反应条件

SX-517 的合成涉及 2-[5-(4-氟苯基氨基甲酰基)吡啶-2-基硫代甲基]苯基硼酸的制备。合成路线通常包括以下步骤:

工业生产方法

This compound 的工业生产可能会涉及优化上述合成路线,以确保高收率和纯度。 这可能包括使用先进的纯化技术,例如重结晶和色谱法 .

化学反应分析

反应类型

SX-517 会经历几种类型的化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生各种氧化衍生物,而取代反应可以将不同的官能团引入分子中 .

科学研究应用

Scientific Research Applications

The primary applications of SX-517 can be categorized as follows:

  • Anti-inflammatory Research
    • In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .
    • Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .
  • Cancer Research
    • Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .
    • Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .
  • Pharmacological Development
    • Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .
    • Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .

Data Tables

Application Area Description Key Findings
Anti-inflammatory ResearchInhibition of PMN recruitment and inflammation in murine modelsSignificant reduction in inflammation (0.2 mg/kg)
Cancer ResearchModulation of tumor microenvironment and potential use in combination therapiesPotential to inhibit metastasis
Pharmacological DevelopmentExploration as a novel pharmacophore for drug developmentRepresents a new class of chemokine antagonists

Case Studies

  • Case Study on Inflammation
    • A study demonstrated that administration of this compound in mice resulted in reduced paw edema induced by ATP, showcasing its anti-inflammatory effects. The results indicated that the compound effectively mitigated acute inflammatory responses through its action on chemokine receptors .
  • Case Study on Cancer Metastasis
    • In vitro studies have shown that this compound can inhibit the migration of cancer cells in response to chemokines, suggesting its potential role in preventing metastasis. Further research is needed to evaluate its efficacy in vivo and establish clinical relevance .

作用机制

SX-517 通过拮抗趋化因子受体 CXCR1 和 CXCR2 发挥作用。这些受体参与通过与 CXCL1 和 CXCL8 等趋化因子的结合而激活和募集多形核白细胞。 通过抑制这些受体,this compound 有效地减少了炎症和相关的细胞反应 .

相似化合物的比较

类似化合物

独特性

SX-517 由于其硼酸部分而具有独特性,与其他 CXCR1/2 拮抗剂相比,该部分提供了独特的化学性质和作用机制。 它的非竞争性抑制和抑制炎症的显着能力使其成为研究和潜在治疗应用中宝贵的化合物 .

生物活性

SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.

This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:

  • Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.
  • In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.
  • Plasma Stability : Improved stability compared to earlier compounds in its class.
  • Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .

Preclinical Studies

Several preclinical studies have highlighted the therapeutic potential of this compound:

StudyObjectiveFindingsYearReference
In Vivo ModelAssess anti-inflammatory effectsSignificant reduction in neutrophil recruitment and inflammation2014
PharmacokineticsEvaluate absorption and stabilityEnhanced solubility and plasma stability compared to previous compounds2015
Calcium Flux AssayDetermine receptor antagonismIC50 values confirmed potent inhibition of CXCL1-induced calcium flux2014

Clinical Implications

The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.

属性

CAS 编号

1240494-13-6

分子式

C19H16BFN2O3S

分子量

382.2 g/mol

IUPAC 名称

[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid

InChI

InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24)

InChI 键

VZRIHFZJVIOJBE-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O

规范 SMILES

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SX-517;  SX 517;  SX517.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SX-517
Reactant of Route 2
SX-517
Reactant of Route 3
Reactant of Route 3
SX-517
Reactant of Route 4
Reactant of Route 4
SX-517
Reactant of Route 5
Reactant of Route 5
SX-517
Reactant of Route 6
Reactant of Route 6
SX-517

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。